ME-143

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ME-143 est un inhibiteur tumoral de deuxième génération de la NADH oxydase. C'est un dérivé synthétique d'isoflavone qui a montré des propriétés anticancéreuses significatives. This compound se lie sélectivement à une forme variante d'épissage spécifique de la tumeur de la NADH oxydase, conduisant à l'inhibition de la prolifération des cellules tumorales et à l'induction de l'apoptose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

ME-143 est synthétisé par une série de réactions chimiques impliquant la formation de dérivés d'isoflavone. La voie de synthèse implique généralement la condensation de matières premières appropriées dans des conditions contrôlées pour former la structure d'isoflavone désirée. Des détails spécifiques sur les conditions de réaction et les réactifs utilisés dans la synthèse de this compound sont propriétaires et ne sont pas largement divulgués dans la littérature publique .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse pour produire le composé en plus grandes quantités. Ce processus nécessite l'optimisation des conditions de réaction, des méthodes de purification et des mesures de contrôle de la qualité pour garantir la cohérence et la pureté du produit final. Les méthodes de production sont conçues pour répondre aux normes réglementaires applicables aux composés pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

ME-143 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à des formes réduites de la molécule.

Substitution : This compound peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'isoflavone oxydés, tandis que la réduction peut produire des formes réduites de this compound .

Applications de la recherche scientifique

This compound a été largement étudié pour ses propriétés anticancéreuses. Il a montré une efficacité dans l'inhibition de la voie WNT/β-caténine dans les cellules cancéreuses du côlon et a démontré une large activité contre divers cancers in vitro et in vivo. Le composé est utilisé en recherche pour explorer son potentiel en tant qu'agent thérapeutique pour le traitement du cancer. De plus, this compound est étudié pour ses effets sur la phosphorylation oxydative mitochondriale et sa capacité à induire l'apoptose dans les cellules cancéreuses .

Mécanisme d'action

This compound exerce ses effets en inhibant directement la NADH : ubiquinone oxydoréductase mitochondriale (complexe I). Cette inhibition perturbe la phosphorylation oxydative mitochondriale, conduisant à une réduction de la consommation d'oxygène mitochondriale et à la dissipation du potentiel de la membrane mitochondriale. La perturbation de la fonction mitochondriale induit l'apoptose dans les cellules cancéreuses. This compound inhibe également la voie WNT/β-caténine, contribuant à ses effets anticancéreux .

Applications De Recherche Scientifique

ME-143 has been extensively studied for its anti-cancer properties. It has shown efficacy in inhibiting the WNT/β-catenin pathway in colorectal cancer cells and has demonstrated broad activity against various cancers both in vitro and in vivo. The compound is used in research to explore its potential as a therapeutic agent for cancer treatment. Additionally, this compound is studied for its effects on mitochondrial oxidative phosphorylation and its ability to induce apoptosis in cancer cells .

Mécanisme D'action

ME-143 exerts its effects by directly inhibiting mitochondrial NADH: ubiquinone oxidoreductase (Complex I). This inhibition disrupts mitochondrial oxidative phosphorylation, leading to a reduction in mitochondrial oxygen consumption and the dissipation of the mitochondrial membrane potential. The disruption of mitochondrial function induces apoptosis in cancer cells. This compound also inhibits the WNT/β-catenin pathway, contributing to its anti-cancer effects .

Comparaison Avec Des Composés Similaires

ME-143 est comparé à d'autres dérivés d'isoflavone de deuxième génération tels que ME-344. Les deux composés présentent des mécanismes d'action similaires en inhibant le complexe I mitochondrial et en induisant l'apoptose dans les cellules cancéreuses. This compound a montré une plus grande puissance et une plus grande efficacité dans les études précliniques. D'autres composés similaires comprennent le phénoxodiol et le triphendiol, qui sont des dérivés d'isoflavone de première génération ayant une puissance inférieure à celle de this compound .

Liste des composés similaires

- ME-344

- Phénoxodiol

- Triphendiol

This compound se distingue par sa puissance supérieure et son activité anticancéreuse plus large, ce qui en fait un candidat prometteur pour de nouvelles recherches et de nouveaux développements en thérapie anticancéreuse .

Activité Biologique

ME-143 is a next-generation NADH oxidase inhibitor developed as a potential therapeutic agent for various cancers. It is derived from the earlier compound Phenoxodiol, which has been shown to have limited efficacy in clinical settings. This compound has demonstrated superior anti-tumor activity and a more favorable pharmacokinetic profile, making it a promising candidate for cancer treatment.

This compound functions primarily as an inhibitor of NADH oxidase, which plays a critical role in cellular energy metabolism. By inhibiting this enzyme, this compound disrupts the electron transport chain in cancer cells, leading to reduced ATP production and triggering apoptosis (programmed cell death). This mechanism is particularly effective against tumor cells, while sparing normal healthy cells, thereby reducing potential side effects associated with traditional chemotherapy.

Preclinical Studies

In preclinical studies, this compound has shown:

- Enhanced Anti-Tumor Activity : Compared to Phenoxodiol, this compound exhibits significantly greater anti-tumor effects across various cancer cell lines.

- Synergistic Effects with Chemotherapy : this compound enhances the cytotoxic effects of platinum-based chemotherapies (e.g., cisplatin and carboplatin), making it a valuable adjunct in cancer treatment regimens.

Table 1: Comparative Efficacy of this compound and Phenoxodiol

| Parameter | This compound | Phenoxodiol |

|---|---|---|

| Anti-tumor Activity | Superior | Moderate |

| Synergistic Effect with Chemo | Stronger synergy observed | Limited synergy |

| Pharmacokinetics | 30x higher drug levels | Inefficient oral absorption |

Clinical Trials

This compound has undergone several clinical trials to evaluate its safety and efficacy:

- Phase I Trial : Focused on heavily treated patients with solid refractory tumors. Results indicated that this compound was generally well tolerated with minimal toxicity.

- Phase II Trial : Investigated the efficacy of this compound in combination with chemotherapy. The results suggested promising clinical responses, particularly in patients with ovarian cancer.

Case Study Insights

A notable case study involved patients with recurrent ovarian cancer who received this compound in combination therapies. The study found that:

- Clinical Response Rate : Approximately 19% of patients exhibited a clinical response when treated with intravenous this compound alongside standard chemotherapy.

- Tolerability Profile : Patients reported fewer adverse effects compared to traditional chemotherapy regimens.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Inhibition of Tumor Growth : In vitro studies showed that this compound effectively inhibited the proliferation of various human cancer cell lines.

- Mechanistic Insights : Studies confirmed that this compound induces apoptosis through mitochondrial dysfunction and activation of apoptotic pathways.

Table 2: Summary of Research Findings on this compound

| Study Type | Findings |

|---|---|

| In Vitro Cell Line Studies | Significant inhibition of cell proliferation |

| Animal Models | Reduction in tumor size and improved survival rates |

| Clinical Trials | Promising response rates and tolerability |

Propriétés

Formule moléculaire |

C21H18O4 |

|---|---|

Poids moléculaire |

334.4 g/mol |

Nom IUPAC |

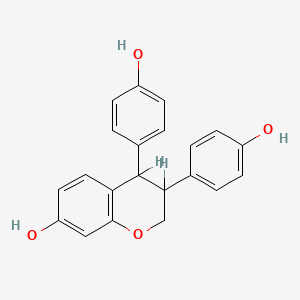

3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C21H18O4/c22-15-5-1-13(2-6-15)19-12-25-20-11-17(24)9-10-18(20)21(19)14-3-7-16(23)8-4-14/h1-11,19,21-24H,12H2 |

Clé InChI |

VXHSDGZMRLGSEJ-UHFFFAOYSA-N |

SMILES |

C1C(C(C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

SMILES canonique |

C1C(C(C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

NV143; ME143; ME-143; ME 143. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.